molecular formula C15H13FN4O2 B12220720 1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole

1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole

Cat. No.: B12220720
M. Wt: 300.29 g/mol
InChI Key: BODDGKIJSSCPTA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole is a chemical compound characterized by its unique structure, which includes a tetrazole ring substituted with a 4-fluorophenyl group and a 4-methoxyphenoxy methyl group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-fluorophenyl and 4-methoxyphenoxy methyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole can be compared with similar compounds, such as:

    1-(4-fluorophenyl)-4-[4-(4-methoxyphenoxy)-1-piperidinyl]-1-butanone: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    4-{[2-(2-ethoxyphenoxy)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]-1-butanone: Another structurally related compound with distinct chemical properties and applications.

    1-[4-(4-fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol: This compound also features a 4-fluorophenyl group and a 4-methoxyphenoxy group but has different pharmacological and chemical characteristics.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]tetrazole

InChI

InChI=1S/C15H13FN4O2/c1-21-13-6-8-14(9-7-13)22-10-15-17-18-19-20(15)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3

InChI Key

BODDGKIJSSCPTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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